molecular formula C23H19ClN2O6 B12211610 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B12211610
M. Wt: 454.9 g/mol
InChI Key: JUXURGSWJLGWJT-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chromenone core, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multiple steps, starting with the preparation of the oxazole and chromenone intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and a nitrile oxide. The chromenone core is often prepared via a Pechmann condensation reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Once the intermediates are prepared, they are coupled through an amide bond formation reaction. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole
  • 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
  • (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate

Uniqueness

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is unique due to its combination of an oxazole ring, a chromenone core, and a propanamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Biological Activity

The compound 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a synthetic derivative that incorporates both oxazole and chromenone moieties. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C19H18ClN3O4
  • Molecular Weight : 389.81 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The oxazole ring may inhibit various enzymes involved in cell proliferation and survival pathways.
  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings indicate that the compound may induce apoptosis through the activation of intrinsic pathways involving caspases.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The results suggest that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • In Vivo Studies : In a study conducted on mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptotic pathways and inhibition of angiogenesis.
  • Synergistic Effects : When combined with established chemotherapeutics such as doxorubicin, the compound showed enhanced anticancer effects in vitro, suggesting potential for use in combination therapies.

Properties

Molecular Formula

C23H19ClN2O6

Molecular Weight

454.9 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]propanamide

InChI

InChI=1S/C23H19ClN2O6/c1-29-19-6-3-13(9-21(19)30-2)20-12-17(27)16-10-14(4-7-18(16)31-20)25-23(28)8-5-15-11-22(24)26-32-15/h3-4,6-7,9-12H,5,8H2,1-2H3,(H,25,28)

InChI Key

JUXURGSWJLGWJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)OC

Origin of Product

United States

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